11-(3-hydroxy-4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
This compound is a derivative of dibenzo[b,e][1,4]diazepin-1-one . It is part of a novel series of dibenzo[b,e][1,4]diazepin-11-ones that have been synthesized as potent and selective checkpoint kinase 1 (Chk1) inhibitors .
Synthesis Analysis
The synthesis of these compounds has been achieved through microwave-assisted synthesis . This method involves the use of silica-supported fluoroboric acid as a catalyst .Molecular Structure Analysis
The molecular structure of this compound includes a dibenzo[b,e][1,4]diazepin-1-one core, with various substituents attached to it . The exact structure can be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the formation of the dibenzo[b,e][1,4]diazepin-1-one core, followed by the attachment of the various substituents . The exact reactions and conditions used can vary depending on the specific compound being synthesized .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on the specific substituents attached to the dibenzo[b,e][1,4]diazepin-1-one core . For example, one compound was found to be a yellowish solid with a melting point of 174–176 °C .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(3-hydroxy-4-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-22(2)11-16-20(18(26)12-22)21(13-8-9-19(27-3)17(25)10-13)24-15-7-5-4-6-14(15)23-16/h4-10,21,23-25H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIWXURHQZHERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)OC)O)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385684 |
Source
|
Record name | CDS1_004056 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201284 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5325-98-4 |
Source
|
Record name | CDS1_004056 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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